molecular formula C22H27ClN2O2S B12212647 1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine

1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine

Cat. No.: B12212647
M. Wt: 419.0 g/mol
InChI Key: BQXOMDWUSWCBKS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 4-cyclohexylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine typically involves a multi-step process. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 4-chlorophenyl group and the 4-cyclohexylbenzenesulfonyl group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Lacks the 4-cyclohexylbenzenesulfonyl group, making it less complex.

    4-(4-Cyclohexylbenzenesulfonyl)piperazine: Lacks the 4-chlorophenyl group, resulting in different chemical properties.

Uniqueness

1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine is unique due to the presence of both the 4-chlorophenyl and 4-cyclohexylbenzenesulfonyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H27ClN2O2S

Molecular Weight

419.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H27ClN2O2S/c23-20-8-10-21(11-9-20)24-14-16-25(17-15-24)28(26,27)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h6-13,18H,1-5,14-17H2

InChI Key

BQXOMDWUSWCBKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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